molecular formula C25H27N2+ B10771252 Disprocynium24

Disprocynium24

Cat. No.: B10771252
M. Wt: 355.5 g/mol
InChI Key: TYFOKKOWQOKKCH-UHFFFAOYSA-N
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Description

This compound has shown potent effects on the inactivation of circulating noradrenaline and adrenaline in conscious rats . It is particularly significant in the study of catecholamine metabolism and transport.

Preparation Methods

Disprocynium24 is synthesized through a series of chemical reactions involving isocyanine derivatives. The synthetic route typically involves the reaction of diisopropylamine with cyanine iodide under controlled conditions . Industrial production methods are not extensively documented, but laboratory synthesis involves precise control of temperature and reaction times to ensure high yield and purity.

Chemical Reactions Analysis

Disprocynium24 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.

    Reduction: Reduction reactions can alter its structure, impacting its inhibitory properties.

    Substitution: Substitution reactions, particularly involving the cyanine group, can modify its activity and potency.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Disprocynium24 has a wide range of scientific research applications:

Mechanism of Action

Disprocynium24 exerts its effects by inhibiting the extraneuronal monoamine transporter, which is responsible for the uptake of circulating catecholamines like noradrenaline and adrenaline. This inhibition leads to increased plasma concentrations of these catecholamines, affecting their metabolism and clearance . The molecular targets include the extraneuronal transporter for monoamine transmitters, which is part of the organic cation transporter family .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H27N2+

Molecular Weight

355.5 g/mol

IUPAC Name

(2Z)-1-propan-2-yl-2-[(1-propan-2-ylquinolin-1-ium-4-yl)methylidene]quinoline

InChI

InChI=1S/C25H27N2/c1-18(2)26-16-15-21(23-10-6-8-12-25(23)26)17-22-14-13-20-9-5-7-11-24(20)27(22)19(3)4/h5-19H,1-4H3/q+1

InChI Key

TYFOKKOWQOKKCH-UHFFFAOYSA-N

Isomeric SMILES

CC(C)N1/C(=C\C2=CC=[N+](C3=CC=CC=C23)C(C)C)/C=CC4=CC=CC=C41

Canonical SMILES

CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41

Origin of Product

United States

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